Cas no 137472-17-4 (3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide)
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)-
- Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)-
- 1,3-Bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)benzene
- 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
- 1,3-bis({[3,5-bis({[3,5-bis(benzyloxy)phenyl]methoxy})phenyl]methoxy})-5-(bromomethyl)benzene
- DB-128140
- 137472-17-4
- AKOS037647741
- SCHEMBL13241481
- F20844
- AS-74620
-
- MDL: MFCD32206573
- Inchi: 1S/C105H91BrO14/c106-62-85-41-92(115-71-90-51-102(117-73-86-43-94(107-63-77-25-9-1-10-26-77)56-95(44-86)108-64-78-27-11-2-12-28-78)60-103(52-90)118-74-87-45-96(109-65-79-29-13-3-14-30-79)57-97(46-87)110-66-80-31-15-4-16-32-80)55-93(42-85)116-72-91-53-104(119-75-88-47-98(111-67-81-33-17-5-18-34-81)58-99(48-88)112-68-82-35-19-6-20-36-82)61-105(54-91)120-76-89-49-100(113-69-83-37-21-7-22-38-83)59-101(50-89)114-70-84-39-23-8-24-40-84/h1-61H,62-76H2
- InChI Key: ZCZKYSOONGSDFE-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C1C([H])=C(C([H])=C(C=1[H])OC([H])([H])C1C([H])=C(C([H])=C(C=1[H])OC([H])([H])C1C([H])=C(C([H])=C(C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C(C([H])=C(C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C(C([H])=C(C=1[H])OC([H])([H])C1C([H])=C(C([H])=C(C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C(C([H])=C(C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 1654.55943
- Monoisotopic Mass: 1654.55922 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 120
- Rotatable Bond Count: 43
- Complexity: 2220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 23
- Topological Polar Surface Area: 129
- Molecular Weight: 1656.7
Experimental Properties
- PSA: 129.22
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D756119-100mg |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 100mg |
$190 | 2024-06-08 | |
| eNovation Chemicals LLC | D756119-1g |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 1g |
$1090 | 2024-06-08 | |
| eNovation Chemicals LLC | D756119-100mg |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 100mg |
$190 | 2025-02-21 | |
| eNovation Chemicals LLC | D756119-250mg |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 250mg |
$430 | 2025-02-21 | |
| eNovation Chemicals LLC | D756119-1g |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 1g |
$1090 | 2025-02-21 | |
| Key Organics Ltd | AS-74620-100mg |
1,3-bis({[3,5-bis({[3,5-bis(benzyloxy)phenyl]methoxy})phenyl]methoxy})-5-(bromomethyl)benzene |
137472-17-4 | >95% | 100mg |
£251.69 | 2025-02-09 | |
| Aaron | AR001413-100mg |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 100mg |
$174.00 | 2025-01-21 | |
| Aaron | AR001413-1g |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 1g |
$1125.00 | 2025-01-21 | |
| 1PlusChem | 1P0013SR-100mg |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 100mg |
$199.00 | 2023-12-22 | |
| 1PlusChem | 1P0013SR-1g |
Benzene, 1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)- |
137472-17-4 | 95% | 1g |
$1077.00 | 2023-12-22 |
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Introduction to 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide (CAS No. 137472-17-4)
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide, identified by its CAS number 137472-17-4, is a highly complex and meticulously designed organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by multiple layers of benzyloxy substitution, making it a versatile scaffold for various biochemical applications. The extensive benzyloxy side chains contribute to its unique solubility profile and reactivity, which are critical factors in its utility for drug development and molecular recognition studies.
The structural complexity of 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide arises from its hierarchical arrangement of benzyloxy groups. Each benzyl ring is further functionalized with additional benzyloxy units, creating a highly branched and bulky molecule. This architectural design not only enhances the compound's ability to interact with biological targets but also provides a stable platform for further chemical modifications. Such features make it an attractive candidate for the development of novel therapeutic agents and probes for biochemical assays.
In recent years, the demand for sophisticated molecular tools in drug discovery has led to the exploration of highly substituted aromatic compounds like 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide. The compound's extended benzyloxy chains improve its solubility in polar solvents while maintaining a hydrophobic core, which is advantageous for interactions with membrane-bound receptors and proteins. This balance between hydrophilicity and hydrophobicity has been leveraged in the design of ligands for G-protein coupled receptors (GPCRs), which are crucial targets in modern pharmacology.
One of the most compelling aspects of 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide is its potential as a building block for more complex molecules. The bromide substituent at one end of the molecule allows for facile introduction of other functional groups via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This reactivity has been exploited in the synthesis of peptidomimetics and other bioactive scaffolds where precise control over molecular architecture is essential.
Recent studies have highlighted the utility of 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide in the development of inhibitors for kinases and other enzymes involved in cancer metabolism. The bulky benzyloxy side chains can serve as steric barriers that mimic natural substrates or allosteric sites on target enzymes. For instance, researchers have utilized this compound as a precursor in designing kinase inhibitors that exhibit high selectivity and potency. The ability to fine-tune the electronic properties of the benzyl rings through further functionalization has opened new avenues for optimizing drug-like properties such as bioavailability and metabolic stability.
The synthesis of 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide presents both challenges and opportunities due to its high degree of substitution. Traditional synthetic routes often involve multi-step sequences with careful control over reaction conditions to avoid unwanted side products. Advances in palladium-catalyzed cross-coupling reactions have significantly improved the efficiency of these syntheses by enabling direct functionalization of pre-formed aryl halides or boronic acids. These methodologies have been instrumental in producing complex derivatives of CAS No. 137472-17-4 with high yields and purity.
The applications of 3,5-Bis[3,5-bis[3,5-bis(benzylooxy)benzylooxy]benzyl bromide extend beyond drug discovery into materials science and nanotechnology. Its rigid aromatic core and extended benzyloxy chains make it an excellent candidate for designing supramolecular assemblies or as a component in polymer chemistry. For example, researchers have explored its use in creating liquid crystals or organic semiconductors where precise molecular packing is critical for functionality.
In conclusion,CAS No. 137472-17-4, specifically 3,5-Bis[3,5-bis[3,5-bis(benzylooxy)benzylooxy]benzyl bromide, represents a sophisticated molecular entity with broad utility across multiple scientific disciplines. Its unique structural features—namely the extensive benzyloxy substitution—make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound and its derivatives,CAS No. 137472-17-4 is poised to play an increasingly important role in advancing both fundamental science and applied technologies.
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